molecular formula C13H12N4O2S B6072868 2-(5-methoxy-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide

2-(5-methoxy-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No.: B6072868
M. Wt: 288.33 g/mol
InChI Key: AWGNOHKEQPVLLQ-UHFFFAOYSA-N
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Description

“2-(5-methoxy-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide” is a complex organic compound. It is related to indole compounds, which are aromatic heterocyclic organic compounds .


Synthesis Analysis

The synthesis of related compounds involves various steps. For instance, a suspension of (5-methoxy-2,3-dihydro-1-H-indol-1-yl) (5-methoxy-1H-indol-2-yl)methanone and 2,3-dichloro-5,6-dicyanobenzoquinone in ethyl acetate was stirred under reflux for 18 hours .


Molecular Structure Analysis

The molecular structure of similar compounds shows that there is a twist in the link between the approximately syn carbonyl and amine groups. Each molecule has a bent shape quantified in terms of the dihedral angle between the indole and indole fused-ring systems .


Chemical Reactions Analysis

The chemical reactions involved in the formation of related compounds are complex and involve multiple steps. For example, a combined experimental and theoretical study on vibrational and electronic properties of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone was conducted .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, the IR, Raman, UV-Vis, 1 H NMR and 13 C NMR spectra were calculated by PBEPBE and B3LYP methods, and compared with experimental ones .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-19-10-2-3-11-9(6-10)4-5-17(11)7-12(18)15-13-16-14-8-20-13/h2-6,8H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGNOHKEQPVLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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